molecular formula C13H20O4S B8039083 2-Ethoxy-2-methylpropyl 4-methylbenzene-1-sulfonate

2-Ethoxy-2-methylpropyl 4-methylbenzene-1-sulfonate

Cat. No.: B8039083
M. Wt: 272.36 g/mol
InChI Key: FEUSCARXBIXNFN-UHFFFAOYSA-N
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Description

2-Ethoxy-2-methylpropyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C12H18O4S. It is a derivative of toluenesulfonic acid and is often used as an intermediate in organic synthesis. This compound is known for its role in various chemical reactions, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-2-methylpropyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-ethoxy-2-methylpropanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and can be completed within a few hours .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve larger reactors and more efficient purification methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-2-methylpropyl 4-methylbenzene-1-sulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonate group can lead to the formation of sulfides or thiols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation with potassium permanganate can produce a sulfonic acid.

Scientific Research Applications

2-Ethoxy-2-methylpropyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the modification of biomolecules for research purposes.

    Medicine: It serves as a building block in the synthesis of drug molecules and other therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-methylpropyl 4-methylbenzene-1-sulfonate involves its ability to act as an electrophile in various chemical reactions. The sulfonate group is a good leaving group, which facilitates nucleophilic substitution reactions. The compound can also undergo oxidation and reduction reactions, depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of an ethoxy group and a sulfonate group, which provides distinct reactivity and applications in organic synthesis. Its ability to act as an intermediate in various chemical reactions makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

(2-ethoxy-2-methylpropyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O4S/c1-5-16-13(3,4)10-17-18(14,15)12-8-6-11(2)7-9-12/h6-9H,5,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUSCARXBIXNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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